molecular formula C11H12INO3 B5381946 5-[(2-iodophenyl)amino]-5-oxopentanoic acid

5-[(2-iodophenyl)amino]-5-oxopentanoic acid

Cat. No. B5381946
M. Wt: 333.12 g/mol
InChI Key: UWALRMVWSYXHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-iodophenyl)amino]-5-oxopentanoic acid, also known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a key regulator of the actin cytoskeleton and plays a critical role in various cellular processes, including cell adhesion, migration, and proliferation. Y-27632 has been widely used in scientific research to investigate the role of ROCK in various physiological and pathological conditions.

Scientific Research Applications

Biosynthesis Precursor Role

5-Amino-4-oxopentanoic acid, a variant of the compound , is noted for its role as a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These systems are crucial in several biological processes, including photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Involvement in Pineapple Fruit Constituents

Research has identified sulfur-containing compounds closely related to 5-[(2-iodophenyl)amino]-5-oxopentanoic acid in pineapple fruits. These compounds exhibit inhibitory activities against tyrosinase and may contribute to the anti-browning effect of pineapple juice, potentially serving as skin whitening agents in cosmetic applications (Zheng et al., 2010).

Synthesis and Chemical Transformation

The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, another variant of the target compound, has been achieved from levulinic acid, indicating the feasibility of synthesizing related compounds for various applications (Yuan, 2006). Additionally, the synthesis and structural analysis of other similar compounds provide insights into their potential applications in various fields, including medicinal chemistry and material science (Kowalski et al., 2009).

Potential in Pharmaceutical Applications

Compounds structurally related to 5-[(2-iodophenyl)amino]-5-oxopentanoic acid have been explored for potential pharmaceutical applications. For instance, derivatives of this compound class have been studied as inhibitors of nitric oxide synthases, indicating a possible therapeutic application in conditions related to nitric oxide dysregulation (Ulhaq et al., 1998).

properties

IUPAC Name

5-(2-iodoanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWALRMVWSYXHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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